molecular formula C8H8BrClN2O B14769637 2-Bromo-5-chloro-N,N-dimethylnicotinamide

2-Bromo-5-chloro-N,N-dimethylnicotinamide

Cat. No.: B14769637
M. Wt: 263.52 g/mol
InChI Key: PIPCANPUQYGKJY-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H9BrClNO It is a derivative of nicotinamide, featuring bromine and chlorine atoms substituted at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-N,N-dimethylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. The process may include the following steps:

    Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Chlorination: The brominated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Bromo-5-chloro-N,N-dimethylnicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-N,N-dimethylnicotinamide involves its interaction with molecular targets and pathways within biological systems. The bromine and chlorine atoms may play a role in its binding affinity and specificity for certain enzymes or receptors. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or other cellular processes.

Comparison with Similar Compounds

    5-Bromo-2-chloro-N,N-dimethylbenzamide: A structurally similar compound with bromine and chlorine substitutions on a benzamide core.

    2-Chloro-N,N-dimethylnicotinamide: A related compound with only a chlorine substitution on the nicotinamide core.

Comparison: 2-Bromo-5-chloro-N,N-dimethylnicotinamide is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs. The combination of these halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

2-bromo-5-chloro-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H8BrClN2O/c1-12(2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3

InChI Key

PIPCANPUQYGKJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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